molecular formula C14H14Cl2O3 B7779253 cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid

cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid

Cat. No.: B7779253
M. Wt: 301.2 g/mol
InChI Key: KGVSNENHIDVPNE-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 3,4-dichlorobenzoyl substituent. The compound’s structure combines a hydrophobic cyclohexane ring with a dichlorinated aromatic moiety, which may influence its solubility, binding affinity, and metabolic stability. Its cis-configuration is critical for stereospecific interactions with biological targets .

Properties

IUPAC Name

(1R,2S)-2-(3,4-dichlorobenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,18,19)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVSNENHIDVPNE-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives or dicarboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with cyclohexane-1-carboxylic acid. The reaction is usually catalyzed by a base such as pyridine or triethylamine to neutralize hydrochloric acid produced during the process. The product is purified through recrystallization to achieve the desired purity and yield.

Chemistry

In organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo multiple chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Reaction Type Products Common Reagents
OxidationKetones, Carboxylic AcidsKMnO₄, CrO₃
ReductionAlcohols, AlkanesLiAlH₄, NaBH₄
SubstitutionVarious DerivativesAmines, Thiols

Biology

The compound has been studied for its potential biological activities. Research indicates that it may interact with specific biomolecules, influencing pathways that are critical in various biological processes. Notably, it has been investigated for its effects on enzyme modulation.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. It may serve as a precursor for drug development targeting various diseases.

  • Analgesic Properties : Compounds structurally related to this acid have shown analgesic properties superior to traditional pain relievers like morphine . This suggests that this compound could be developed into effective pain management medications.

Mechanism of Action

The mechanism of action of cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated benzoyl group can form non-covalent interactions with target proteins, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

The position and type of halogen substituents on the benzoyl group significantly impact pharmacological activity:

Compound Name Substituent Molecular Weight Key Pharmacological Data
cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid 3,4-dichloro Not reported Limited direct data; structural analog
VU0155041 (±)-cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic acid 3,5-dichloro 318.18 (calc.) mGluR4 agonist (EC50: ~700 nM human/rat); used in Parkinson’s models
cis-2-(p-Chlorobenzoyl)cyclohexanecarboxylic acid (CAS 52240-18-3) 4-chloro 266.72 No reported activity data
cis-2-(3-Fluorobenzoyl)cyclohexanecarboxylic acid (CAS 733742-66-0) 3-fluoro 250.27 Unknown biological activity

Key Observations :

  • 3,4-Dichloro vs. 3,5-Dichloro : The shift from 3,4- to 3,5-dichloro substitution (as in VU0155041) enhances mGluR4 selectivity and potency, likely due to optimized steric and electronic interactions with the receptor’s allosteric site .
  • Halogen Type : Fluorine’s smaller atomic radius and higher electronegativity (vs. chlorine) may alter binding kinetics but remain unexplored for the 3-fluoro analog .
Functional Group Modifications

Methylenedioxy Substitution :

  • cis-2-(3,4-Methylenedioxybenzoyl)cyclohexanecarboxylic acid (CAS 131779-79-8) replaces chlorine with a methylenedioxy group (1,3-benzodioxole).

Dimethyl Substitution :

  • cis-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid (CAS 85603-43-6) substitutes chlorine with methyl groups. No pharmacological studies are available .
Physicochemical Properties
Compound Name Melting Point (°C) Density (g/cm³) Aqueous Solubility
cis-2-(3,4-Dichlorobenzoyl)... Not reported Not reported Likely low
VU0155041 Not reported Not reported Water-soluble
cis-2-(3,4-Methylenedioxybenzoyl)... 152–154 1.335 Low (hydrophobic)
cis-2-(p-Chlorobenzoyl)... 147–151 1.2034 Moderate

Key Observations :

  • The methylenedioxy analog’s higher melting point (152–154°C) suggests greater crystalline stability compared to the chloro derivatives .
  • VU0155041’s water solubility contrasts with typical hydrophobic cyclohexanecarboxylic acids, likely due to its carbamoyl group .
Pharmacological and Therapeutic Potential
  • VU0155041 : Demonstrates neuroprotective effects in Parkinson’s disease models, improving motor function and preserving dopaminergic neurons in rodent studies .
  • 3,4-Dichloro Analog : While structurally similar, the lack of direct data necessitates extrapolation from VU0155041. The 3,4-dichloro substitution may reduce mGluR4 affinity due to suboptimal halogen positioning.

Biological Activity

Introduction

Cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}Cl2_2O3_3
  • Molecular Weight : 303.18 g/mol

This compound features a cyclohexane ring substituted with a dichlorobenzoyl group and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity

  • Modulation of Metabotropic Glutamate Receptors (mGluR) :
    • Research indicates that compounds with similar structures act as positive allosteric modulators for mGluR4. These receptors are implicated in various neurological disorders, making them a target for drug discovery .
    • The conformational studies suggest that the active conformation involves specific spatial arrangements of substituents on the cyclohexane ring, which enhance receptor binding and activity .
  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
    • The compound has been associated with modulation of the IDO enzyme, which plays a role in immune response and cancer progression. Inhibiting IDO can enhance anti-tumor immunity by preventing tryptophan degradation .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : By modulating glutamate receptors, this compound may provide neuroprotective benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

StudyFindings
Niswender et al. (2008)Identified the importance of molecular chirality in enhancing the efficacy of mGluR4 modulators. The cis isomer showed improved potency compared to trans isomers .
Patent Research (2015)Highlighted the potential use of similar compounds for treating immune-related disorders through IDO modulation .
Computational Studies (2014)Provided insights into the active conformations necessary for optimal receptor interaction, supporting the development of more effective derivatives .

Research Findings

Recent studies have focused on the structure-activity relationships (SARs) of this compound and its analogs. The findings suggest that modifications to the dichlorobenzoyl moiety can significantly impact biological activity. For instance:

  • Substituent Variations : Alterations in the position or type of substituents on the benzene ring can enhance selectivity for mGluR subtypes.
  • Stereochemistry : The cis configuration has been shown to be more favorable for receptor binding compared to its trans counterpart .

Q & A

Q. What are the key structural features of cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid that influence its biological activity?

The compound features a cyclohexane ring with a cis-configured carboxylic acid group and a 3,4-dichlorobenzoyl substituent. The chlorine atoms enhance lipophilicity and electronic effects, improving binding affinity to hydrophobic pockets in target proteins like metabotropic glutamate receptors (mGluRs) . The cis configuration ensures proper spatial alignment for receptor interaction, as demonstrated in comparative studies of stereoisomers .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Cyclohexane core functionalization via Friedel-Crafts acylation to introduce the benzoyl group.
  • Step 2 : Stereoselective introduction of the carboxylic acid group using chiral catalysts or enzymatic resolution .
  • Step 3 : Chlorination at the 3,4-positions of the benzoyl group using Cl2 or SOCl2 under controlled conditions . Purity is verified via HPLC (>98%) and chiral chromatography .

Q. How is the compound characterized structurally and functionally?

  • X-ray crystallography or NMR confirms stereochemistry and substituent positions .
  • Radioligand binding assays (e.g., [<sup>3</sup>H]LY341495) quantify affinity for mGluRs .
  • Electrophysiology in transfected HEK293 cells measures potentiation of glutamate-induced Ca<sup>2+</sup> responses, with EC50 values reported for human (798 nM) and rat (693 nM) mGluR4 .

Advanced Research Questions

Q. How does this compound act as a positive allosteric modulator (PAM) of mGluR4?

The compound binds to an allosteric site distal to the orthosteric glutamate-binding domain, stabilizing the active receptor conformation. This enhances receptor sensitivity to endogenous glutamate, as shown via:

  • Schild regression analysis : Non-parallel rightward shifts in concentration-response curves confirm allosteric modulation .
  • Mutagenesis studies : Residues like Ser<sup>757</sup> in transmembrane domain 5 are critical for PAM activity . Compared to PHCCC, it exhibits superior aqueous solubility and potency due to optimized halogen substitution .

Q. What experimental approaches resolve contradictions in species-specific efficacy (e.g., human vs. rat mGluR4)?

Discrepancies in EC50 values arise from receptor sequence variations. Strategies include:

  • Chimeric receptor studies : Swapping transmembrane domains between species identifies critical regions for modulator binding .
  • Molecular dynamics simulations : Highlight differences in binding pocket flexibility (e.g., Tyr<sup>659</sup> in rats vs. Phe<sup>659</sup> in humans) .
  • In vivo behavioral models : Parkinsonian rat models show improved motor function at lower doses (10 mg/kg) compared to earlier analogs .

Q. How does the 3,4-dichloro substitution pattern affect pharmacological selectivity across mGluR subtypes?

A SAR study comparing analogs reveals:

SubstituentmGluR4 EC50 (nM)mGluR2/3 Activity
3,4-Dichloro693–798None
3,5-Dichloro>10,000Partial agonist
4-Fluoro1,200Weak PAM
The 3,4-dichloro group minimizes off-target effects by avoiding steric clashes with mGluR2/3 .

Q. What strategies mitigate oxidative degradation of the compound during long-term storage?

  • Storage : Under argon at –20°C in amber vials to prevent light-induced degradation .
  • Stabilizers : Addition of 0.1% ascorbic acid reduces oxidation of the cyclohexane ring .
  • Quality control : Regular LC-MS analysis monitors degradation products like the 3,4-dichlorobenzoic acid byproduct .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s efficacy in neuronal vs. non-neuronal cell models?

Discrepancies arise from differences in receptor density and coupling efficiency. Solutions include:

  • Normalizing data to receptor expression levels (e.g., via Western blotting) .
  • Using native tissues (e.g., striatal slices) instead of recombinant systems to preserve physiological context .
  • Employing β-arrestin recruitment assays (e.g., Tango assay) to measure signaling bias .

Methodological Recommendations

  • For binding studies : Use scintillation proximity assays (SPA) with membrane preparations to reduce nonspecific binding .
  • For in vivo testing : Administer via intracerebroventricular injection (5 µL, 1 mM) to bypass blood-brain barrier limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.